(3,4-Diaminophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone
Description
(3,4-Diaminophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone (CAS: 1206970-70-8) is a piperazine-based methanone derivative characterized by a 3,4-diaminophenyl group linked to a 4-(2-hydroxyethyl)piperazine moiety. This compound is cataloged with 95% purity (MFCD14585361) and is primarily utilized in laboratory research contexts .
Properties
IUPAC Name |
(3,4-diaminophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c14-11-2-1-10(9-12(11)15)13(19)17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRVYVIXQFNCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2=CC(=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177867 | |
| Record name | (3,4-Diaminophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-70-8 | |
| Record name | (3,4-Diaminophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Diaminophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Diaminophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-diaminophenyl and 4-(2-hydroxyethyl)piperazine.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (3,4-Diaminophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amines or alcohols depending on the specific reduction conditions.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,4-Diaminophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3,4-Diaminophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone involves:
Molecular Targets: The compound can interact with enzymes and receptors due to its amino and hydroxyethyl functional groups.
Pathways Involved: It may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby affecting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperazinyl methanones, which are frequently explored for their neuropharmacological, enzymatic inhibitory, and receptor-binding properties. Below is a comparative analysis of key analogues:
Pharmacological and Kinetic Data
- Anticholinesterase Activity: Derivatives with substituted phenyl groups (e.g., ’s thiazol-5-yl methanones) showed IC₅₀ values in the low micromolar range against AChE and butyrylcholinesterase (BChE), with kinetics indicating mixed-type inhibition .
- Neuroprotective Potential: Biphenyl-4-yl analogues () exhibited dopamine receptor modulation, suggesting utility in neurodegenerative disorders .
- Kinase Inhibition : Hydroxyphenyl-trifluoromethylphenyl derivatives () demonstrated selective inhibition of tyrosine kinases, with IC₅₀ values <1 µM in vitro .
Key Structural and Functional Trends
Piperazine Flexibility : The piperazine ring serves as a conformational scaffold, with N-substituents (e.g., hydroxyethyl, diphenylmethyl) dictating steric and electronic interactions with biological targets .
Aromatic Interactions: 3,4-Disubstituted phenyl groups (diamino, methoxy, nitro) modulate electron density, influencing binding to enzymes or receptors .
Synthetic Accessibility : Many analogues are synthesized via nucleophilic substitution (e.g., piperazine alkylation) or carbonyl coupling reactions, as seen in ’s nitro-to-amine reduction strategy .
Biological Activity
(3,4-Diaminophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a phenyl ring substituted with two amino groups and a piperazine ring with a hydroxyethyl group, which may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways in the nervous system.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cells.
- Antimicrobial Effects : The compound has shown potential as an antimicrobial agent against various pathogens, indicating its utility in treating infections.
Antitumor Activity
A study by evaluated the efficacy of this compound in vitro against several cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis via caspase activation |
| A549 (Lung) | 15 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings indicated that it inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL for most tested strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
